![molecular formula C12H18O B12527485 3,4-Dimethylspiro[4.5]dec-2-en-1-one CAS No. 672295-28-2](/img/structure/B12527485.png)
3,4-Dimethylspiro[4.5]dec-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylspiro[45]dec-2-en-1-one is a chemical compound characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylspiro[4.5]dec-2-en-1-one typically involves spiro-annelation reactions. One common method includes the reaction of a suitable precursor with a dienophile under specific conditions to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylspiro[4.5]dec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4-Dimethylspiro[4.5]dec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,4-Dimethylspiro[4.5]dec-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol: Shares a similar spirocyclic structure but differs in functional groups and substituents.
1,8-Dimethyl-4-(1-methylethenyl)spiro[4.5]dec-7-ene:
Uniqueness
3,4-Dimethylspiro[4.5]dec-2-en-1-one is unique due to its specific arrangement of methyl groups and the presence of a double bond in the spirocyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
672295-28-2 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1,2-dimethylspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C12H18O/c1-9-8-11(13)12(10(9)2)6-4-3-5-7-12/h8,10H,3-7H2,1-2H3 |
Clave InChI |
UPTRKISELMCDFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC(=O)C12CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)
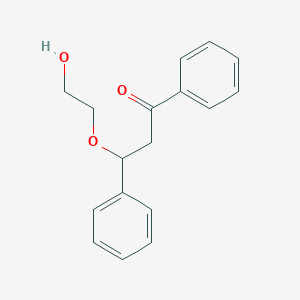
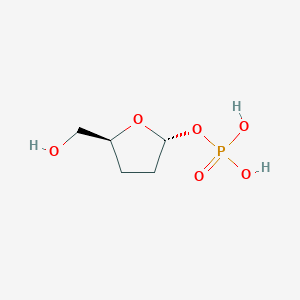
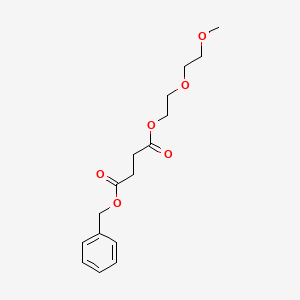
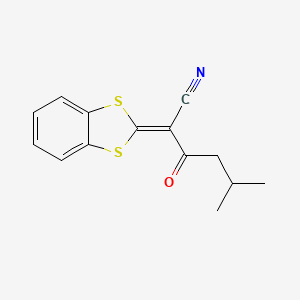
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
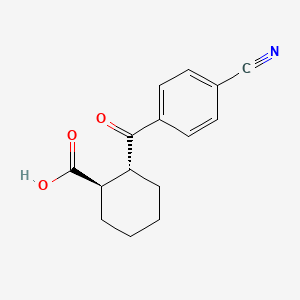
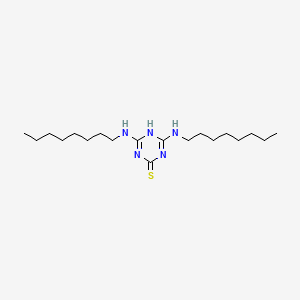
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
